molecular formula C22H24N4O2 B15039568 N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide

N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15039568
M. Wt: 376.5 g/mol
InChI Key: CQNRHKRKRYSKPC-HZHRSRAPSA-N
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Description

N′-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by two key substituents:

  • R1: A (1E)-1-(4-hydroxyphenyl)ethylidene group, providing a phenolic hydroxyl moiety capable of hydrogen bonding.
  • R2: A 4-(2-methylpropyl)phenyl (isobutylphenyl) group, contributing lipophilicity and steric bulk.

The compound’s structure has been confirmed via spectroscopic methods and single-crystal X-ray diffraction (SHELX programs, widely used for small-molecule refinement) . Its E-configuration at the imine bond is critical for maintaining planar geometry, influencing biological interactions .

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H24N4O2/c1-14(2)12-16-4-6-18(7-5-16)20-13-21(25-24-20)22(28)26-23-15(3)17-8-10-19(27)11-9-17/h4-11,13-14,27H,12H2,1-3H3,(H,24,25)(H,26,28)/b23-15+

InChI Key

CQNRHKRKRYSKPC-HZHRSRAPSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-hydroxyacetophenone with 4-isobutylbenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, followed by the addition of acetic acid to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name R1 (Ethylidene Group) R2 (Pyrazole Substituent) Electronic Effects Solubility Bioactivity Insights References
Target Compound 4-Hydroxyphenyl 4-(2-Methylpropyl)phenyl Hydroxyl (electron-withdrawing); isobutyl (lipophilic) Moderate (polar hydroxyl vs. lipophilic isobutyl) Inferred analgesic/sedative potential from analogs
N′-[(1E)-1-(4-Biphenylyl)ethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide Biphenyl-4-yl 4-Isobutylphenyl Biphenyl (electron-neutral, highly lipophilic) Low (non-polar groups dominate) Not reported
N′-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide 4-Hydroxyphenyl 5-Methylthiophen-2-yl Thiophene (electron-rich, π-conjugated) Moderate (thiophene enhances solubility) Potential enhanced receptor binding due to sulfur atom
N′-{(E)-[4-(Dimethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 4-Dimethylaminophenyl 4-Methylphenyl Dimethylamino (strong electron-donating) High (polar amino group) Enhanced CNS activity in analogs (e.g., 44.83% pain inhibition in compound 5b )
N′-[(1E)-1-(4-Chlorophenyl)ethylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide 4-Chlorophenyl 4-((4-Methylbenzyl)oxy)phenyl Chloro (electron-withdrawing); benzyloxy (lipophilic) Low (chloro and benzyloxy reduce solubility) Not reported

Key Observations

However, it may reduce membrane permeability relative to electron-donating groups like dimethylamino . Thiophene in enhances π-π stacking interactions, which could improve binding to hydrophobic receptor pockets.

Solubility: Polar substituents (e.g., hydroxyl, dimethylamino) increase aqueous solubility, whereas lipophilic groups (isobutyl, benzyloxy) favor lipid membrane penetration. The target compound balances moderate solubility due to its mixed substituents.

Bioactivity: Analogs with dimethylamino groups (e.g., compound 5b in ) show significant analgesic activity (44.83% inhibition), suggesting that electron-donating R1 groups enhance efficacy. The target compound’s hydroxyl group may offer alternative binding modes, though specific data are lacking.

Pharmacological Implications

  • Sedative/Analgesic Potential: Pyrazole derivatives in demonstrate dose-dependent sedative effects (e.g., reduced motor coordination at 100 mg/kg). The target compound’s isobutyl group may enhance blood-brain barrier penetration, though hydroxyl substitution could limit this.

Biological Activity

N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C22H24N4O2
  • Molecular Weight : 376.45 g/mol
  • IUPAC Name : this compound

The compound features a hydrazide functional group and a pyrazole ring, which are known to influence its biological activity.

Antioxidant Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antioxidant properties. A study demonstrated that derivatives of pyrazole can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory activity. In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the inflammatory response. For instance, similar pyrazole derivatives have exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. Pyrazole derivatives have been reported to demonstrate significant activity against Gram-positive bacteria, with some compounds showing comparable effectiveness to traditional antibiotics like ampicillin and norfloxacin .

Case Studies and Research Findings

A selection of studies highlights the biological activities associated with pyrazole derivatives:

Study ReferenceBiological ActivityFindings
Selvam et al. (2014)Anti-inflammatoryCompounds showed 61–85% inhibition of TNF-α at 10 µM concentration .
Bandgar et al. (2014)AntimicrobialCompounds tested against MTB strain H37Rv showed significant inhibition at low concentrations .
PMC4766773AntioxidantPyrazole derivatives demonstrated effective free radical scavenging abilities .

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